molecular formula C7H15O7P B10838204 3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid

3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid

Cat. No.: B10838204
M. Wt: 242.16 g/mol
InChI Key: MQRCYOMQUQMVCH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid is an organic compound that features a hydroxyl group, a methyl group, and a phosphonooxy group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methylhexanoic acid.

    Phosphorylation: The phosphonooxy group is introduced via phosphorylation reactions, often using reagents like phosphorus oxychloride or phosphoric acid derivatives.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products

    Oxidation: Formation of 3-oxo-2-methyl-6-phosphonooxyhexanoic acid.

    Reduction: Formation of 3-hydroxy-2-methyl-6-phosphonooxyhexanol.

    Substitution: Formation of 3-chloro-2-methyl-6-phosphonooxyhexanoic acid.

Scientific Research Applications

3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphonooxy groups play crucial roles in its biochemical activity, potentially interacting with enzymes and receptors to modulate biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylhexanoic acid: Lacks the phosphonooxy group, making it less versatile in certain applications.

    2-Methyl-6-phosphonooxyhexanoic acid:

    3-Hydroxy-6-phosphonooxyhexanoic acid: Lacks the methyl group, which may influence its chemical properties and interactions.

Uniqueness

3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and phosphonooxy) on the hexanoic acid backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C7H15O7P

Molecular Weight

242.16 g/mol

IUPAC Name

3-hydroxy-2-methyl-6-phosphonooxyhexanoic acid

InChI

InChI=1S/C7H15O7P/c1-5(7(9)10)6(8)3-2-4-14-15(11,12)13/h5-6,8H,2-4H2,1H3,(H,9,10)(H2,11,12,13)

InChI Key

MQRCYOMQUQMVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCCOP(=O)(O)O)O)C(=O)O

Origin of Product

United States

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